MitoMark Red I: An In-depth Technical Guide for Cellular Research
MitoMark Red I: An In-depth Technical Guide for Cellular Research
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Mechanism of Action
MitoMark Red I is a red-fluorescent stain that selectively accumulates in the mitochondria of living cells.[1][2] Its fluorescence intensity is directly dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[2][3][4] The dye is cell-permeable and becomes sequestered in mitochondria due to the negative mitochondrial membrane potential.[1][3] In healthy cells with a high mitochondrial membrane potential, the dye aggregates in the mitochondria and emits a bright red fluorescence. Conversely, in apoptotic or unhealthy cells with a depolarized mitochondrial membrane, the dye's accumulation and fluorescence are significantly reduced.
Technical Specifications
A summary of the key quantitative data for MitoMark Red I is presented below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~578 nm | [1][2][3] |
| Emission Maximum (λem) | ~599 nm | [1][2][3] |
| Molecular Weight | 531.52 g/mol | [3][5] |
| Formula | C₃₂H₃₂Cl₂N₂O | [3][5] |
| Purity | ≥90% | [2][3] |
| Extinction Coefficient (ε) | 117,000 M⁻¹cm⁻¹ | [2][3] |
| Storage | Store at -20°C | [2][3][5] |
| CAS Number | 167095-09-2 | [2][3] |
Experimental Protocols
General Guidelines and Reagent Preparation
-
Stock Solution Preparation: It is recommended to prepare a stock solution of MitoMark Red I in high-quality anhydrous dimethylsulfoxide (DMSO).[2][3]
-
Working Concentration: The optimal working concentration can vary depending on the cell type and experimental conditions. For live-cell imaging, a concentration range of 25–500 nM is recommended.[6] For staining cells that will be fixed and permeabilized, a concentration of 100–500 nM is suggested.[6] It is advisable to keep the dye concentration as low as possible to minimize potential artifacts.[6]
Protocol 1: Staining of Live Cells for Fluorescence Microscopy
This protocol is adapted for staining live HeLa cells and can be optimized for other cell types.[2]
Materials:
-
MitoMark Red I
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Live HeLa cells cultured on coverslips or in imaging dishes
-
Incubator at 37°C
Procedure:
-
Prepare a fresh working solution of MitoMark Red I by diluting the DMSO stock solution in HBSS to the desired final concentration (e.g., 200 nM).[2]
-
Remove the culture medium from the cells.
-
Add the MitoMark Red I working solution to the cells.
-
Incubate the cells for 30 minutes at 37°C.[2]
-
Wash the cells with fresh, pre-warmed growth medium.[6]
-
Image the cells using a fluorescence microscope with appropriate filters for red fluorescence.
Protocol 2: Staining for Flow Cytometry
This protocol provides a general framework for labeling suspended cells for flow cytometric analysis.
Materials:
-
MitoMark Red I
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cell suspension (e.g., peripheral blood mononuclear cells, cell lines)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Prepare a 1X working solution of MitoMark Red I by diluting the stock solution in PBS.
-
Aliquot approximately 1 x 10⁶ cells in suspension into each flow cytometry tube.[7]
-
If performing multi-color analysis, label cells with other reagents such as antibodies or viability dyes.[7]
-
Wash the cells with PBS and discard the supernatant.[7]
-
Resuspend each cell pellet in 1 mL of the 1X MitoMark Red I working solution.[7]
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.[7]
-
Analyze the cells by flow cytometry using an appropriate excitation laser (e.g., 561 nm) and emission filter (e.g., 620/15 nm).[7]
Visualizing Experimental Workflows and Principles
Mitochondrial Staining Workflow
The following diagram illustrates the general workflow for staining cells with MitoMark Red I and subsequent analysis.
Caption: General experimental workflow for MitoMark Red I staining.
Principle of Mitochondrial Membrane Potential-Dependent Accumulation
This diagram illustrates the principle of how MitoMark Red I accumulation is dependent on the mitochondrial membrane potential.
Caption: Dependence of MitoMark Red I accumulation on mitochondrial membrane potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MitoMark Red I | Other Mitochondria Dyes and Probes | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. MitoMark Red I | CAS#:167095-09-2 | Chemsrc [chemsrc.com]
- 5. bio-techne.com [bio-techne.com]
- 6. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 7. documents.thermofisher.com [documents.thermofisher.com]
